2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI)
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Overview
Description
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.176. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also contains a methanol group and is further distinguished by the presence of a 1,1-dioxide group, indicating the oxidation state of the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) typically involves the oxidation of 2-Thiophenemethanol. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the compound to its original thiophene form.
Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) involves its interaction with various molecular targets. The presence of the 1,1-dioxide group allows the compound to participate in redox reactions, which can affect cellular processes. The thiophene ring can interact with biological molecules, potentially leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanol: Lacks the 1,1-dioxide group, making it less oxidized.
2,5-Dihydrothiophene: Lacks both the methanol and 1,1-dioxide groups.
Thiophene: The simplest form, lacking any additional functional groups.
Uniqueness
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) is unique due to the presence of both the methanol and 1,1-dioxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
157834-53-2 |
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Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H8O3S/c6-4-5-2-1-3-9(5,7)8/h1-2,5-6H,3-4H2 |
InChI Key |
BAGVYRLYERMLJF-UHFFFAOYSA-N |
SMILES |
C1C=CC(S1(=O)=O)CO |
Canonical SMILES |
C1C=CC(S1(=O)=O)CO |
Synonyms |
2-Thiophenemethanol, 2,5-dihydro-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
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